molecular formula C14H21BrN2O2 B4929808 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B4929808
M. Wt: 329.23 g/mol
InChI Key: GQSYHYRBUBTFBD-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a dimethylamino propyl chain

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-11-5-6-13(12(15)9-11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYHYRBUBTFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position, yielding 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is subsequently reacted with N,N-dimethyl-1,3-propanediamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of 2-(2-bromo-4-methylphenoxy)acetic acid.

    Reduction: Formation of 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group may interact with enzymes or receptors, while the dimethylamino propyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)acetic acid
  • 2-(4-bromo-2-methylphenoxy)acetic acid
  • 2-(2-bromo-4-ethylphenoxy)acetic acid

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a dimethylamino propyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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